Methyl D-serinate
Description
Methyl D-serinate (C₄H₉NO₃), specifically its hydrochloride salt (C₄H₁₀ClNO₃), is a chiral ester derivative of the non-proteinogenic amino acid D-serine. It is widely utilized in organic synthesis as a building block for enantioselective reactions, particularly in the preparation of pharmaceuticals and bioactive molecules. Key properties include its optical activity ([α]D ranging from -12.75 to -22.54 in CHCl₃) and melting point (58–60°C) . Its structure features a methyl ester group at the carboxylate position and a hydroxyl group on the β-carbon, making it versatile for functionalization .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178889 | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24184-43-8 | |
| Record name | (R)-2-Amino-3-hydroxypropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-serinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl D-serinate is a derivative of the amino acid serine. The primary target of this compound is believed to be the N-methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning.
Mode of Action
This compound interacts with its targets by binding to the glycine modulatory site on the NMDAR. This binding enhances the receptor’s response to its primary agonist, glutamate, thereby increasing the flow of calcium ions into the cell and leading to a series of intracellular events.
Biochemical Pathways
The action of this compound affects the glutamatergic pathway , specifically the functioning of the NMDARs. The increased activation of NMDARs can lead to enhanced synaptic plasticity, which can have downstream effects on processes such as memory formation and learning.
Pharmacokinetics
Its metabolism and excretion would likely involve standard biochemical pathways for amino acids and their derivatives.
Result of Action
The result of this compound’s action is an enhancement of NMDAR activity, leading to increased synaptic plasticity. This can have a range of effects at the cellular level, including changes in gene expression and protein synthesis, and at the behavioral level, potentially enhancing processes such as learning and memory.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the body can affect the compound’s stability and its interaction with its target receptors. Additionally, the presence of other molecules, such as other neurotransmitters or drugs, can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Methyl D-serinate participates in various biochemical reactions, particularly in asymmetric catalysis reactions
Cellular Effects
It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs). It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas. This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Chronic low-dose D-serine treatment has been shown to improve cognitive performance in mice.
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of its parent compound, D-serine. D-serine is part of the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM).
Biological Activity
Methyl D-serinate, a derivative of D-serine, has garnered attention in recent years due to its significant biological activities, particularly in the central nervous system (CNS). This article explores its role as a modulator of neurotransmission, its interactions with various receptors, and relevant research findings.
Overview of D-Serine and this compound
D-serine is an endogenous amino acid that serves as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This compound is a methylated form of D-serine that may exhibit similar or enhanced biological properties.
-
NMDA Receptor Modulation :
- This compound acts on NMDA receptors by binding to the glycine site, enhancing receptor activity and facilitating calcium influx into neurons. This mechanism is essential for synaptic transmission and plasticity .
- Studies indicate that degradation of D-serine by D-amino acid oxidase significantly reduces NMDA receptor-mediated neurotransmission, which can be reversed by exogenous application of D-serine or its methylated derivatives .
- Inhibition of Non-NMDA Receptors :
Table 1: Effects of this compound on Neurotransmitter Systems
Case Study: Neuroprotection in Alzheimer's Disease
A study involving serine racemase knockout (SRR-KO) mice demonstrated that reduced levels of D-serine were associated with increased susceptibility to neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The administration of this compound showed protective effects against neuronal death in these models, suggesting its potential therapeutic applications in neurodegenerative disorders .
Scientific Research Applications
Neuroscience Applications
Methyl D-serinate is primarily recognized for its role as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-serine acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This property has implications for several neurological conditions:
- Schizophrenia Treatment : Studies have suggested that D-serine supplementation may alleviate symptoms of schizophrenia by modulating NMDA receptor activity. This compound could serve as a more stable alternative to D-serine in pharmacological formulations aimed at improving cognitive functions in patients with schizophrenia .
- Neuroprotective Effects : this compound may exhibit neuroprotective properties by stabilizing synaptic connections during neurodevelopment. Its application in experimental models has shown enhancement of synaptic signaling pathways, which could be beneficial in neurodegenerative diseases .
Chemical Synthesis
This compound plays a significant role in organic synthesis, particularly in the production of amino acid derivatives and peptide synthesis:
- Building Block for Peptides : The compound is utilized as a chiral building block in the synthesis of peptides. Its methyl ester form allows for easier incorporation into peptide chains, facilitating the development of novel therapeutic peptides .
- Synthesis of Complex Molecules : this compound is involved in the synthesis of various complex molecules, including glycosylated compounds and ceramide derivatives. These applications are particularly relevant in the fields of medicinal chemistry and materials science .
Pharmaceutical Development
The pharmaceutical industry is exploring this compound's potential as a drug candidate:
- Drug Formulation : Due to its favorable pharmacokinetic properties, this compound is being investigated for use in drug formulations targeting neurological disorders. Its stability compared to free D-serine may enhance the efficacy and safety profile of treatments aimed at modulating glutamatergic signaling .
- Research on Safety and Efficacy : Ongoing studies are assessing the safety profile of this compound, particularly concerning nephrotoxicity observed with high doses of D-serine. Understanding these safety parameters is crucial for advancing clinical applications .
Case Studies and Research Findings
Several case studies have highlighted the utility of this compound in various research contexts:
Comparison with Similar Compounds
Ethyl D-serinate Hydrochloride
Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.605 g/mol Key Differences:
- The ethyl ester analog replaces the methyl group with an ethyl chain, increasing steric bulk and slightly altering solubility.
- Applications: Used in host–guest complexation studies for enantiomeric discrimination .
tert-Butyl D-serinate Derivatives
a) H-D-Ser(tBu)-OtBu·HCl
Molecular Formula: C₁₁H₂₄ClNO₃ Molecular Weight: 253.767 g/mol Properties:
- Features two tert-butyl groups, enhancing steric protection and stability under acidic conditions.
- Melting point: 76–78°C; [α]D: -22.54 (CHCl₃) .
Applications : Acts as a protecting group in peptide synthesis to prevent unwanted side reactions .
b) Boc-Protected tert-Butyl D-serinate
Example : Methyl N-(tert-butoxycarbonyl)-N-(4-methoxybenzyl)-D-serinate
Properties :
- Incorporates a Boc (tert-butoxycarbonyl) group for amine protection, enabling selective deprotection in multi-step syntheses .
- Key intermediate in the total synthesis of natural products like hyacinthacine A1 .
Comparison with Other Amino Acid Esters
Ethyl D-phenylalaninate and D-tryptophanate hydrochlorides () share similar esterification strategies but differ in side-chain complexity. Methyl D-serinate’s hydroxyl group offers unique reactivity for etherification or phosphorylation, unlike aromatic or aliphatic side chains in phenylalanine or valine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
